molecular formula C19H13F3N2O2 B11092336 4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11092336
M. Wt: 358.3 g/mol
InChI Key: SUKVZEYNCCNBLU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(3-PHENOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a phenoxyphenyl group, a trifluoromethyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(3-PHENOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenoxyphenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-[(1E)-2-(3-PHENOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(3-PHENOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may facilitate binding to certain proteins or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The dihydropyrimidinone core is crucial for the compound’s overall activity and can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-(3-PHENOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is unique due to its combination of a phenoxyphenyl group, a trifluoromethyl group, and a dihydropyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F3N2O2

Molecular Weight

358.3 g/mol

IUPAC Name

4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C19H13F3N2O2/c20-19(21,22)17-12-14(23-18(25)24-17)10-9-13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H,23,24,25)/b10-9+

InChI Key

SUKVZEYNCCNBLU-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.